molecular formula C21H22FNS B14256037 4-[4-(4-Ethylcyclohexyl)phenyl]-2-fluoro-1-isothiocyanatobenzene CAS No. 388623-12-9

4-[4-(4-Ethylcyclohexyl)phenyl]-2-fluoro-1-isothiocyanatobenzene

Cat. No.: B14256037
CAS No.: 388623-12-9
M. Wt: 339.5 g/mol
InChI Key: JBADVOYWCDDOSN-UHFFFAOYSA-N
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Description

4-[4-(4-Ethylcyclohexyl)phenyl]-2-fluoro-1-isothiocyanatobenzene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of a fluoro-substituted benzene ring and an isothiocyanate group, which contribute to its reactivity and versatility in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Ethylcyclohexyl)phenyl]-2-fluoro-1-isothiocyanatobenzene typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Ethylcyclohexylphenyl Intermediate: This step involves the alkylation of cyclohexylbenzene with ethyl halides under Friedel-Crafts alkylation conditions.

    Introduction of the Fluoro Group: The intermediate is then subjected to electrophilic aromatic substitution using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Addition of the Isothiocyanate Group: Finally, the fluoro-substituted intermediate is reacted with thiophosgene or other isothiocyanate precursors to introduce the isothiocyanate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Ethylcyclohexyl)phenyl]-2-fluoro-1-isothiocyanatobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluoro and isothiocyanate groups can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Addition Reactions: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.

Common Reagents and Conditions

    Fluorinating Agents: Selectfluor, NFSI

    Isothiocyanate Precursors: Thiophosgene, ammonium thiocyanate

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products

    Thiourea Derivatives: Formed from the reaction with amines

    Fluoro-substituted Derivatives: Resulting from substitution reactions

Scientific Research Applications

4-[4-(4-Ethylcyclohexyl)phenyl]-2-fluoro-1-isothiocyanatobenzene has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[4-(4-Ethylcyclohexyl)phenyl]-2-fluoro-1-isothiocyanatobenzene involves its interaction with biological molecules through its reactive isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The fluoro group may also contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(trans-4-Ethylcyclohexyl)phenylboronic acid
  • 4-Ethoxy-4’-(4-ethylcyclohexyl)-2,3-difluoro-1,1’-biphenyl

Uniqueness

4-[4-(4-Ethylcyclohexyl)phenyl]-2-fluoro-1-isothiocyanatobenzene is unique due to the presence of both a fluoro and an isothiocyanate group, which confer distinct reactivity and potential applications compared to similar compounds. The combination of these functional groups makes it a valuable compound for research and industrial applications.

Properties

CAS No.

388623-12-9

Molecular Formula

C21H22FNS

Molecular Weight

339.5 g/mol

IUPAC Name

4-[4-(4-ethylcyclohexyl)phenyl]-2-fluoro-1-isothiocyanatobenzene

InChI

InChI=1S/C21H22FNS/c1-2-15-3-5-16(6-4-15)17-7-9-18(10-8-17)19-11-12-21(23-14-24)20(22)13-19/h7-13,15-16H,2-6H2,1H3

InChI Key

JBADVOYWCDDOSN-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)C2=CC=C(C=C2)C3=CC(=C(C=C3)N=C=S)F

Origin of Product

United States

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